molecular formula C11H16ClN B1275258 N-(4-chlorobenzyl)butan-2-amine CAS No. 46234-40-6

N-(4-chlorobenzyl)butan-2-amine

Cat. No. B1275258
CAS RN: 46234-40-6
M. Wt: 197.7 g/mol
InChI Key: DZPDICODYXMPSW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)butan-2-amine is a chemical compound that is structurally related to various synthesized compounds with potential biological activities. Although the specific compound N-(4-chlorobenzyl)butan-2-amine is not directly mentioned in the provided papers, the related compounds discussed involve chlorobenzyl groups and amine functionalities, which are relevant to the analysis of N-(4-chlorobenzyl)butan-2-amine.

Synthesis Analysis

The synthesis of compounds related to N-(4-chlorobenzyl)butan-2-amine involves reactions between amine-containing molecules and chlorobenzaldehyde derivatives. For instance, the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine was achieved by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde . Similarly, the compound (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine was obtained from a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde . These methods suggest that N-(4-chlorobenzyl)butan-2-amine could potentially be synthesized through a reaction involving a suitable butan-2-amine derivative and 4-chlorobenzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chlorobenzyl)butan-2-amine has been determined using single-crystal X-ray diffraction. For example, the crystal structure of the synthesized compound in paper belongs to the triclinic system and has specific cell parameters. The compound in paper forms inversion-related pairs of molecules linked by C-H···π(arene) hydrogen bonds, which are further connected into sheets by π-π stacking interactions. These structural details provide insights into how N-(4-chlorobenzyl)butan-2-amine might exhibit similar molecular interactions due to the presence of aromatic rings and amine groups.

Chemical Reactions Analysis

The chemical reactions involving compounds with chlorobenzyl and amine groups typically include the formation of bonds through nucleophilic substitution or condensation reactions. The papers provided do not detail specific reactions for N-(4-chlorobenzyl)butan-2-amine, but the synthesis methods described for related compounds suggest that similar reactions could be applicable. For instance, the formation of imine bonds through the reaction of an amine with an aldehyde is a common reaction that could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-(4-chlorobenzyl)butan-2-amine, such as solubility, melting point, and biological activity, are influenced by their molecular structure. The antitumor activity of the compound in paper was evaluated, showing IC50 values against certain cancer cell lines. These properties are crucial for understanding the potential applications of N-(4-chlorobenzyl)butan-2-amine in a biological context. The specific physical properties of N-(4-chlorobenzyl)butan-2-amine would need to be determined experimentally, but it can be inferred that the presence of the chlorobenzyl group may affect its solubility and reactivity.

Scientific Research Applications

Asymmetric Synthesis of Amines

N-(4-chlorobenzyl)butan-2-amine and its derivatives are utilized in the asymmetric synthesis of amines. This process is essential for producing enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, and alpha- and beta-amino acids. The use of tert-butanesulfinyl group in these syntheses activates the imines for nucleophile addition and serves as a chiral directing group. This methodology is a critical part of synthesizing pharmacologically relevant compounds (Ellman, Owens, & Tang, 2002).

Formation of Chiral Crystals

Chiral symmetry breaking in the solid state of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine has been studied, showing how molecules are connected by continuous N–H···Br/N–H···O hydrogen bonds. This forms left- or right-handed helical assemblies in crystal packing. These findings are significant in understanding molecular interactions in solid-state chemistry (Hu & Cao, 2011).

Catalysis and Reaction Networks

In the field of catalysis, studies have shown that butyraldehyde's reductive amination with ammonia over noble metal catalysts leads to the formation of different amines. Understanding the reaction network in this process is crucial for industrial applications, especially in the synthesis of primary amines (Bódis et al., 2005).

Biocatalysis in Chiral Amine Synthesis

Biocatalysis using amine dehydrogenases has been employed to synthesize short-chain chiral amines, including 2-aminoalkanes. This approach is noteworthy for its potential in the industrial production of small, optically active molecules used in various pharmaceuticals (Ducrot et al., 2021).

Synthesis of N-Substituted Azacyclopentanes

An ecofriendly catalytic route has been developed for synthesizing N-substituted azacyclopentanes using primary amines and 1,4-dichloro butane. This method is significant for producing nitrogen-containing heterocyclic intermediates for bioactive compounds (Dixit et al., 2012).

Chemical Structure and CO2 Capture Performance

Research on new tertiary amines for enhanced CO2 capture performance has been conducted. This involves varying the alkyl chain length in the amine structure to study the effects on CO2 absorption and cyclic capacity, relevant for post-combustion CO2 capture processes (Singto et al., 2016).

Future Directions

The future directions for “N-(4-chlorobenzyl)butan-2-amine” and similar compounds could involve their use in the synthesis of pharmaceuticals and other chemically active compounds. Biocatalytic processes, for instance, offer a promising avenue for the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPDICODYXMPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405890
Record name N-(4-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)butan-2-amine

CAS RN

46234-40-6
Record name N-(4-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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